molecular formula C6H12N2O2S B1285337 Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 53056-91-0

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B1285337
CAS No.: 53056-91-0
M. Wt: 176.24 g/mol
InChI Key: XBPSKZNDAZYXNY-UHFFFAOYSA-N
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Description

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic organic compound with the molecular formula C6H12N2O2S and a molecular weight of 176.24 g/mol . This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrazine ring, both of which are fully saturated and contain a dioxide group. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Octahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno derivative with a pyrazine derivative in the presence of an oxidizing agent to introduce the dioxide group. Industrial production methods may involve bulk synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the dioxide group, converting it back to a simpler thieno-pyrazine structure.

    Substitution: The compound can undergo substitution reactions where functional groups on the thieno or pyrazine rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing novel materials.

  • Synthesis Routes : The compound can be synthesized through cyclization reactions involving thioamides and dihalides, followed by oxidation to introduce the dioxide functionality.

Biological Studies

The compound's unique structure positions it as a candidate for studying enzyme interactions and binding affinities. It can potentially influence biological pathways through its interactions with molecular targets such as enzymes or receptors.

  • Mechanism of Action : The sulfur and nitrogen atoms can form hydrogen bonds or coordinate with metal ions, which may alter enzyme activity or receptor binding.

Material Science

In industry, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique electronic configuration allows for applications in organic electronics and photonic devices.

Chemical Reactions and Modifications

The compound can undergo several types of chemical reactions:

  • Oxidation : This can modify the sulfur atom to yield sulfone or sulfoxide derivatives.
  • Reduction : Targeting nitrogen or sulfur atoms can lead to the formation of amine or thiol derivatives.
  • Substitution Reactions : These reactions allow for the introduction of various functional groups onto the ring structure, expanding its utility in synthetic chemistry.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Enzyme Inhibition : Research has indicated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways related to diabetes and obesity. This suggests therapeutic potential in managing these conditions .
  • Material Development : Investigations into its use as a precursor for organic semiconductors have shown promising results in enhancing electronic properties, making it suitable for applications in flexible electronics and sensors .

Mechanism of Action

The mechanism of action of Octahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide can be compared with other similar compounds, such as:

Biological Activity

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that incorporates sulfur and nitrogen atoms. Its unique configuration contributes to its interaction with various biological targets, particularly serotonin receptors.

Research indicates that this compound exhibits significant affinity for the 5-HT6 serotonin receptor . This receptor is implicated in various neurological processes, including mood regulation and appetite control. Compounds with high affinity for this receptor can act as antagonists or agonists, influencing neurotransmitter release and potentially leading to therapeutic effects in conditions such as obesity and anxiety disorders .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in several studies:

  • Antidepressant Effects : The compound has shown promise as a potential antidepressant by modulating serotonin levels through its action on the 5-HT receptors. Studies have indicated that it may reduce food intake and body weight in animal models, suggesting implications for treating obesity and related metabolic disorders .
  • Neuroprotective Properties : There is evidence to support its role in neuroprotection. By influencing serotonin pathways, it may help mitigate cognitive decline associated with neurodegenerative diseases .
  • Anti-HIV Activity : Preliminary studies suggest that derivatives of octahydrothieno[3,4-b]pyrazine may inhibit HIV protease activity, offering a potential avenue for the development of antiviral therapies .

Case Studies

  • Weight Management in Rodent Models : In a study involving rats, administration of this compound resulted in significant reductions in weight gain compared to control groups. This effect was attributed to its antagonistic action on the 5-HT6 receptor, which plays a crucial role in appetite regulation .
  • Cognitive Enhancement : Another study highlighted the compound's ability to enhance memory retention during behavioral tasks. This suggests potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Appetite SuppressionReduced food intake ,
Antidepressant ActivityModulation of serotonin levels ,
NeuroprotectionEnhanced cognitive function ,
Anti-HIV ActivityInhibition of HIV protease ,

Properties

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSKZNDAZYXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CS(=O)(=O)CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586076
Record name Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53056-91-0
Record name Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide (5.0 g, 26.0 mmol) in dioxane (40 mL) was added dropwise to ethane-1,2-diamine (10.4 g, 173.0 mmol) in dioxane (25 mL) at 0° C. The mixture was heated at 100° C. for 3 h, followed by cooling to room temperature and continued stirring overnight. The two layers were separated and the bottom layer, containing ethylene diamine and amine salt, was washed twice with dioxane. The dioxane layers were combined and the solvent was removed in vacuo. The crude product was recrystallized from toluene to afford 2.7 g (59%) of the title compound as white crystals. HPLC 98%, RT: 0.292 (System B; 10-97% MeCN over 3 min). 1H NMR (270 MHz, methanol-d4) δ ppm 2.67-2.76 (m, 2H) 2.86-2.96 (m, 2H) 3.13-3.20 (m, 2H) 3.33-3.44 (m, 2H) 3.63-3.70 (m, 2H). LC-MS 177 (M+H)+. *Previously described in U.S. Pat. No. 3,882,122.
Name
cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Reactant of Route 6
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